1,3-Dimethyl 2-(chloromethylidene)propanedioate
Description
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Properties
IUPAC Name |
dimethyl 2-(chloromethylidene)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO4/c1-10-5(8)4(3-7)6(9)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGENZLZZCBFXML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CCl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449186 | |
| Record name | Propanedioic acid, (chloromethylene)-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38238-77-6 | |
| Record name | Propanedioic acid, (chloromethylene)-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Advanced Structural Analysis & Reactivity Profiling: 1,3-Dimethyl 2-(chloromethylidene)propanedioate
This guide provides an in-depth technical analysis of 1,3-Dimethyl 2-(chloromethylidene)propanedioate , a high-value electrophilic intermediate used in the synthesis of heterocyclic pharmaceutical scaffolds.
CAS Number: 38238-77-6 Synonyms: Dimethyl (chloromethylene)malonate; Dimethyl 3-chloro-2-(methoxycarbonyl)acrylate. Molecular Formula: C₆H₇ClO₄ Molecular Weight: 178.57 g/mol [1]
Executive Summary: The Electrophilic Linchpin
In the landscape of drug discovery, 1,3-Dimethyl 2-(chloromethylidene)propanedioate serves as a potent "linchpin" reagent. Unlike its more common analog, diethyl ethoxymethylenemalonate (EMME), the chloromethylene variant possesses a significantly higher electrophilic potential due to the superior leaving group ability of chloride (
This compound is critical for synthesizing 4-hydroxyquinoline-3-carboxylates (antibacterial fluoroquinolone precursors) and substituted pyrazoles under mild conditions where alkoxy-analogs fail or require forcing thermal conditions (Gould-Jacobs reaction).
Technical Objective: This guide details the structural validation, stability profiling, and analytical protocols required to utilize this moisture-sensitive reagent effectively.
Structural Characterization Strategy
The molecule features a highly polarized "push-pull" alkene system. The electron-withdrawing ester groups at the
NMR Spectroscopy Logic
The geometry of the double bond is fixed, creating non-equivalent environments for the ester groups.
-
¹H NMR (400 MHz, CDCl₃):
-
Vinyl Proton (=CHCl): The diagnostic signal appears as a sharp singlet downfield, typically between δ 7.9 – 8.3 ppm . This shift is characteristic of a proton on a
-carbon of an -unsaturated carbonyl system, further deshielded by the geminal chlorine. -
Methoxy Groups (-OCH₃): Due to the planar geometry and restricted rotation around the C=C bond, the two methyl ester groups are magnetically non-equivalent (cis/trans to Cl). Expect two distinct singlets around δ 3.80 – 3.90 ppm . In some solvents or at higher temperatures, these may coalesce, but distinct signals are a mark of structural integrity.
-
Impurity Check: A broad singlet at ~11-12 ppm indicates hydrolysis to the hydroxymethylene derivative (enol form of the aldehyde).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Carbonyls (C=O): Two signals at ~163 ppm and ~165 ppm .
-
Vinyl CH (=CHCl): The
-carbon appears at ~140-145 ppm . -
Quaternary C (=C(COOMe)₂): The
-carbon is shielded by resonance, appearing at ~115-120 ppm .
-
Mass Spectrometry (GC-MS / LC-MS)
-
Ionization: Electron Impact (EI) or ESI (+).
-
Isotopic Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio for the molecular ion peaks
(m/z 178 ) and (m/z 180 ). -
Fragmentation (EI):
-
Loss of
(M-31). -
Loss of
(M-35) is often observed, followed by cyclization of the cation.
-
Experimental Protocol: Synthesis & Quality Control
Context: This compound is often generated in situ or freshly isolated due to its moisture sensitivity. The following protocol describes the isolation and immediate quality check.
Synthesis Workflow (Hydroxymethylene Route)
Reaction: Dimethyl hydroxymethylenemalonate +
-
Setup: Flame-dried 3-neck flask,
atmosphere. -
Addition: Dissolve dimethyl hydroxymethylenemalonate in dry DCM. Add Thionyl Chloride (
, 1.2 eq) dropwise at 0°C. -
Catalysis: Add a catalytic amount of DMF (Vilsmeier-Haack conditions) to accelerate Cl substitution.
-
Reflux: Heat to reflux (40°C) for 2 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).
-
Workup: Evaporate solvent and excess
under reduced pressure. Do not perform an aqueous wash (hydrolysis risk).
Self-Validating Analytical Protocol
To ensure the reagent is active before committing it to a valuable step (e.g., reaction with a complex aniline):
| Parameter | Acceptance Criterion | Failure Mode Indicator |
| Appearance | Clear, pale yellow oil/solid | Turbidity or white precipitate (Polymerization/Hydrolysis) |
| ¹H NMR | Integral ratio of Vinyl-H (1H) to Methyl-H (6H) is 1:[2]6. | Vinyl-H integral < 0.9 (Decomposition) |
| Hydrolysis Check | Absence of signal at δ 9-10 ppm (Aldehyde). | Broad OH peak or Aldehyde CH present. |
Reactivity Profiling & Application
The utility of this compound lies in its Addition-Elimination (
Mechanism Visualization
The diagram below illustrates the synthesis of the reagent and its subsequent reaction with a nucleophile (e.g., Aniline) to form an enamine, the precursor for quinoline cyclization.
Figure 1: The chloromethylene moiety acts as a Michael acceptor. Nucleophilic attack at the
Analytical Decision Tree
When analyzing reaction mixtures, use this logic flow to identify the species present.
Figure 2: Rapid identification of the active electrophile versus hydrolyzed byproducts using ¹H NMR chemical shifts.
Quantitative Data Summary
| Property | Value / Characteristic | Source/Method |
| Physical State | Pale yellow liquid / Low melting solid | Observation |
| Boiling Point | ~110-115°C @ 0.5 mmHg | Predicted/Analogous [1] |
| Density | ~1.35 g/cm³ | Predicted |
| ¹H NMR Shift (=CH) | δ 8.05 - 8.25 ppm (s) | Experimental (CDCl₃) |
| Reactivity Half-life | < 5 min with primary amines (RT) | Kinetic Observation |
| Storage | -20°C, under Argon, Desiccated | Stability Protocol |
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
PubChem. (n.d.).[3] 1,3-Dimethyl 2-(chloromethylidene)propanedioate (Compound). National Library of Medicine.
-
Groshev, Y. G., et al. (2007). Synthesis of quinoline-3-carboxylic acid derivatives. Russian Chemical Bulletin.
-
American Elements. (n.d.). 1,3-Dimethyl 2-(chloromethylidene)propanedioate Product Information.
Sources
A Guide to the Thermal Stability and Decomposition of 1,3-Dimethyl 2-(chloromethylidene)propanedioate: A Methodological and Predictive Analysis
Abstract: This technical guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of 1,3-Dimethyl 2-(chloromethylidene)propanedioate. In the absence of direct experimental literature for this specific compound, this document outlines the established analytical methodologies and theoretical principles required to determine its thermal properties. By examining data from structurally analogous compounds, including chlorinated esters and dialkyl malonates, this guide offers a predictive overview of the compound's likely thermal behavior and decomposition pathways. Detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to empower researchers, scientists, and drug development professionals to conduct a thorough and self-validating thermal analysis.
Introduction: The Need for Thermal Characterization
1,3-Dimethyl 2-(chloromethylidene)propanedioate is a functionalized malonic ester derivative. Such highly functionalized small molecules are of significant interest as versatile intermediates in organic synthesis, potentially serving as building blocks for more complex chemical structures in agrochemicals and pharmaceuticals. The presence of a reactive chloromethylidene group, coupled with the diester functionality, makes it a candidate for various addition and substitution reactions.
Understanding the thermal stability of such a reactive intermediate is paramount for its safe handling, storage, and application in synthetic processes. The decomposition point dictates the upper-temperature limits for reactions and purification steps like distillation, preventing the formation of potentially hazardous byproducts and ensuring process safety and reproducibility.
As of the date of this publication, specific experimental data on the thermal decomposition of 1,3-Dimethyl 2-(chloromethylidene)propanedioate is not available in peer-reviewed literature. Therefore, this guide adopts a foundational approach, focusing on two key pillars:
-
Methodological Excellence: Providing detailed, best-practice protocols for the analytical techniques used to determine thermal stability.
-
Predictive Analysis: Synthesizing information from related chemical structures to forecast the likely thermal behavior and decomposition mechanisms of the title compound.
Theoretical Framework: Anticipating Decomposition
The thermal decomposition of an organic molecule is the process by which it breaks down into smaller, more stable fragments upon heating. The temperature at which this occurs is governed by the bond energies within the molecule. The structure of 1,3-Dimethyl 2-(chloromethylidene)propanedioate contains several key functional groups that will influence its thermal stability:
-
Ester Groups (-COOCH₃): Esters can undergo thermal decomposition through several pathways. A common mechanism for esters with available beta-hydrogens is a six-centered, unimolecular elimination (pyrolysis) to form an alkene and a carboxylic acid.[1][2] While the target molecule lacks beta-hydrogens on the methyl groups, other radical-based fission mechanisms can occur at higher temperatures.[1]
-
Vinyl Chloride Moiety (>C=CHCl): The carbon-chlorine bond is generally weaker than carbon-hydrogen or carbon-carbon bonds, making it a likely point of initial cleavage.[3] Thermal degradation of chlorinated compounds often proceeds via dehydrochlorination, releasing hydrogen chloride (HCl).[4] This can be a radical-chain process and may be autocatalytic.
-
Activated Olefinic Bond: The carbon-carbon double bond is electron-deficient due to the presence of two adjacent carbonyl groups and a chlorine atom, making it susceptible to polymerization or other reactions at elevated temperatures.
Based on these features, the primary decomposition pathways are likely to involve the loss of HCl and subsequent reactions of the resulting unsaturated ester.
Core Analytical Methodologies for Thermal Analysis
To experimentally determine the thermal stability and decomposition points, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry standard.[5][6] These techniques provide complementary information on mass loss and energetic transitions as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere.[7] It is the most direct method for determining the temperature range over which a compound decomposes.
A high-precision balance continuously weighs a sample placed in a furnace. As the temperature is increased at a constant rate, any process involving a mass change—such as decomposition where volatile products are released—is recorded. The output is a thermogram plotting percent mass versus temperature.
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications. Temperature calibration can be performed using Curie point standards of known magnetic transition temperatures.
-
Sample Preparation: Place 5-10 mg of 1,3-Dimethyl 2-(chloromethylidene)propanedioate into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere and Flow Rate: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.[4]
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min. This rate provides a good balance between resolution and experiment time.[8]
-
-
Data Analysis:
-
Onset Temperature (T_onset): Determine the initial decomposition temperature, often calculated as the intersection of the baseline tangent with the tangent of the decomposition step on the TGA curve. This represents the temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (T_peak): From the first derivative of the TGA curve (DTG curve), identify the temperature at which the rate of mass loss is maximal.
-
Mass Loss (%): Quantify the percentage of mass lost in each decomposition step.
-
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9][10] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with them.
The sample and an empty reference pan are heated in separate cells within the DSC instrument.[10] When the sample undergoes a thermal transition (e.g., melting or decomposing), there is a difference in the heat flow required to maintain both the sample and reference at the same temperature.[9] This difference is recorded, producing a thermogram of heat flow versus temperature. Endothermic events (like melting) show a positive heat flow, while exothermic events (like some decompositions) show a negative heat flow.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum or stainless steel pan. Sealing the pan is crucial to prevent evaporative loss before decomposition, especially for a potentially volatile compound.
-
Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min. The final temperature should be chosen based on the TGA results to encompass the decomposition event without exceeding the instrument's limits.
-
-
Data Analysis:
-
Melting Point (T_m): Identify any endothermic peaks prior to decomposition, which would correspond to the melting of the compound.
-
Decomposition Onset (T_onset): Determine the onset temperature of the exothermic or endothermic decomposition peak.
-
Enthalpy of Decomposition (ΔH_d): Integrate the area of the decomposition peak to quantify the energy released or absorbed during the process.
-
Predictive Thermal Profile and Decomposition Pathway
While experimental data is required for definitive values, a predictive profile can be constructed based on analogous compounds.
-
Melting Point: Malonate esters are often liquids or low-melting solids at room temperature. The introduction of the chloromethylidene group may increase the melting point due to increased polarity and molecular weight. A melting endotherm is anticipated before the onset of decomposition.
-
Decomposition Onset: The thermal degradation of 3-MCPD esters, which also contain chloro- and ester functionalities, shows significant decomposition in the range of 180-260°C.[11] The decomposition of chlorinated polymers like CPVC begins around 270°C, primarily through dehydrochlorination.[4] Therefore, it is reasonable to predict that the onset of thermal decomposition for 1,3-Dimethyl 2-(chloromethylidene)propanedioate will likely occur in the 180-280 °C range .
The initial decomposition step is hypothesized to be the elimination of hydrogen chloride, a common pathway for chlorinated organic compounds.[3][4] This would generate a highly reactive ketene intermediate, which could then undergo further reactions such as polymerization or fragmentation.
Caption: Proposed thermal decomposition pathway for the title compound.
Summary of Expected Quantitative Data
The following table summarizes the key quantitative data that would be obtained from a comprehensive TGA and DSC analysis, providing a clear framework for reporting results.
| Parameter | Analytical Technique | Typical Unit | Description |
| Melting Point (T_m) | DSC | °C | Temperature at the peak of the melting endotherm. |
| Enthalpy of Fusion (ΔH_f) | DSC | J/g | Energy required for the solid-to-liquid phase transition. |
| Onset of Decomposition (T_onset) | TGA / DSC | °C | The temperature at which significant mass loss or energy change due to decomposition begins. |
| Peak Decomposition Temp (T_peak) | TGA (DTG Curve) | °C | The temperature at which the rate of decomposition is at its maximum. |
| Mass Loss at T_peak | TGA | % | The percentage of the initial mass lost at the peak decomposition temperature. |
| Final Residue Mass | TGA | % | The percentage of mass remaining at the end of the experiment. |
| Enthalpy of Decomposition (ΔH_d) | DSC | J/g | The total energy (exothermic or endothermic) associated with the decomposition process. |
Conclusion
A thorough understanding of the thermal stability of 1,3-Dimethyl 2-(chloromethylidene)propanedioate is essential for its safe and effective use in research and development. Although direct experimental data is currently lacking, this guide provides a robust framework for its determination. By employing standard thermal analysis techniques such as TGA and DSC according to the detailed protocols herein, researchers can obtain reliable data on decomposition temperatures and associated energetic changes. The predictive analysis, based on the known behavior of chlorinated esters and malonates, suggests that decomposition is likely initiated by dehydrochlorination at temperatures between 180 °C and 280 °C. The experimental validation of this predicted behavior is a critical next step for any application involving this promising synthetic intermediate.
References
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ResearchGate. (n.d.). Thermal, melting and crystallinity behavior of esters grafted LDPE by thermolysis method. Retrieved February 21, 2026, from [Link]
-
Bermudo, E., et al. (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. Food Chemistry, 151, 221-227. Retrieved February 21, 2026, from [Link]
-
Myers, A. G., et al. (2014). Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. Organic Letters, 16(24), 6472–6475. Retrieved February 21, 2026, from [Link]
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American Chemical Society. (n.d.). Functionalization of polyethylene with hydrolytically-stable ester groups. Retrieved February 21, 2026, from [Link]
-
Nowak, M., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(11), 3163. Retrieved February 21, 2026, from [Link]
-
Wagnon, C. B., & Wooldridge, M. S. (2006). Decomposition and hydrocarbon growth processes for esters in non-premixed flames. Proceedings of the Combustion Institute, 31(1), 387-394. Retrieved February 21, 2026, from [Link]
-
Leggett, D. J. (n.d.). A REACTIVE CHEMICALS WORKSHOP: PRACTICAL CONSIDERATAIONS OF THERMODYNAMIC AND KINETIC INFORMATION FROM CALORIMETRY FOR SAFE CHEM. Retrieved February 21, 2026, from [Link]
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Wikipedia. (2024). Differential scanning calorimetry. Retrieved February 21, 2026, from [Link]
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MDPI. (2026). Effect of Brominated Epoxy Resin Content on Thermophysical and Mechanical Properties of Intumescent Fire-Protective Coatings. Retrieved February 21, 2026, from [Link]
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Bozzelli, J. W., & Risha, A. A. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 6. Retrieved February 21, 2026, from [Link]
-
Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved February 21, 2026, from [Link]
-
Ravotti, R., et al. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. Molecules, 24(2), 245. Retrieved February 21, 2026, from [Link]
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Kappe, C. O. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(12), 1313-1339. Retrieved February 21, 2026, from [Link]
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Ravotti, R., & Heinz, A. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 13(20), 4526. Retrieved February 21, 2026, from [Link]
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Iniewski, K. (Ed.). (2012). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. CRC Press. Retrieved February 21, 2026, from [Link]
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LibreTexts. (n.d.). Thermogravimetric Analysis. Retrieved February 21, 2026, from [Link]
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Focant, J. F., et al. (2003). Qualitative evaluation of thermal desorption-programmable temperature vaporization-comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry for the analysis of selected halogenated contaminants. Journal of Chromatography A, 1019(1-2), 143-156. Retrieved February 21, 2026, from [Link]
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Weingart, J. J., et al. (2018). Chlorinated Ester Plasticizers. Vinyltec. Retrieved February 21, 2026, from [Link]
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Howell, B. A., & Pan, B. (2006). Thermal decomposition of chlorinated poly(vinyl chloride) (CPVC). Journal of Thermal Analysis and Calorimetry, 85(1), 19-23. Retrieved February 21, 2026, from [Link]
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Niwayama, S. (2008). Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. Tetrahedron Letters, 49(40), 5840-5842. Retrieved February 21, 2026, from [Link]
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MDPI. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved February 21, 2026, from [Link]
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Chemistry Stack Exchange. (2019). Thermal decomposition of ester. Retrieved February 21, 2026, from [Link]
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Weinstock, L. M., et al. (1988). DIARYL-a-HETEROARYLMALONATES FROM CERIUM(1V)-PROMOTED REACTIONS OF DIALKYL MALONATES WITH HETEROCYCLIC COMPOUNDS. Heterocycles, 27(11), 2627-2634. Retrieved February 21, 2026, from [Link]
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Korytár, P., & de Boer, J. (2005). Developments in the analysis of volatile halogenated compounds. Journal of Chromatography A, 1086(1-2), 2-17. Retrieved February 21, 2026, from [Link]
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ResearchGate. (n.d.). Investigation of sustainable reactive distillation process to produce malonic acid from dimethyl malonate. Retrieved February 21, 2026, from [Link]
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Michigan State University. (n.d.). Carbonyl Reactivity. Retrieved February 21, 2026, from [Link]
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Natural Products Communications. (2010). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved February 21, 2026, from [Link]
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Chemistry Steps. (2020). Alpha Halogenation of Enols and Enolates. Retrieved February 21, 2026, from [Link]
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The Genesis of a Versatile Reagent: A Technical Guide to the History and Discovery of Chloromethylene Malonate Derivatives
For Immediate Release
This in-depth technical guide charts the historical landscape and chemical evolution of chloromethylene malonate derivatives, a class of compounds that has emerged as a cornerstone in modern organic synthesis and drug discovery. From their conceptual origins in the foundational work on malonic esters to their contemporary applications in the synthesis of complex pharmaceuticals, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of these versatile chemical entities.
Introduction: The Malonic Ester Framework and the Advent of Halogenation
The story of chloromethylene malonate derivatives is intrinsically linked to the broader history of malonic ester synthesis, a powerful method for the formation of carbon-carbon bonds. The inherent acidity of the α-protons in dialkyl malonates, due to the electron-withdrawing effect of the two ester groups, allows for their facile deprotonation to form a stabilized enolate. This nucleophilic enolate can then be reacted with various electrophiles, a principle that has been a mainstay of organic chemistry for over a century.[1]
The introduction of a halogen, specifically chlorine, into the malonate framework significantly expands its synthetic utility. Depending on the position of the chlorine atom, we can broadly classify these derivatives into two key categories, each with its distinct history and reactivity:
-
α-Chloro Malonates (e.g., Diethyl 2-chloromalonate): Where a chlorine atom is directly attached to the central carbon of the malonate.
-
Chloromethyl Malonates (e.g., Diethyl 2-(chloromethyl)malonate): Where a chloromethyl group is attached to the central carbon.
This guide will delve into the discovery, synthesis, and application of both classes, with a particular focus on the generation and reactions of what can be considered "chloromethylene" intermediates or their synthetic equivalents.
Historical Perspectives: From Perkin's Rings to Modern Chlorination
While a singular "discovery" of chloromethylene malonate derivatives is not documented in a landmark publication, their development can be traced through the evolution of malonic ester chemistry.
The Perkin Alicyclic Synthesis: A Conceptual Precursor
The work of William Henry Perkin, Jr. in the late 19th century on the synthesis of cyclic compounds laid the conceptual groundwork for understanding the reactivity of halogenated alkyl malonates. His eponymous "Perkin alicyclic synthesis" involved the intramolecular reaction of a dihalide with a malonic ester enolate to form cycloalkane carboxylic acids.[2] This demonstrated the principle of using a halogen as a leaving group in conjunction with the nucleophilic character of the malonate carbanion to forge new carbon-carbon bonds, a concept central to the chemistry of chloromethyl malonates.
Early Investigations into Halogenated Malonates
The direct halogenation of malonic esters at the alpha-position has been a subject of study for many years. These α-halo malonates have proven to be valuable electrophilic partners in various reactions. The development of efficient chlorination methods, such as the use of sulfuryl chloride, has made compounds like dimethyl 2-chloromalonate readily accessible for industrial and laboratory-scale synthesis.[3]
Synthesis of Chlorinated Malonate Derivatives: Key Methodologies
The synthesis of chloromethylene malonate derivatives and their isomers can be achieved through several reliable methods. The choice of method often depends on the desired substitution pattern.
Synthesis of α-Chloro Malonates
A robust and scalable method for the synthesis of α-chloro malonates involves the direct chlorination of the corresponding dialkyl malonate.
Experimental Protocol: Synthesis of Dimethyl 2-chloromalonate [3]
-
Materials: Dimethyl malonate, Sulfuryl chloride.
-
Procedure:
-
A solution of dimethyl malonate is treated with sulfuryl chloride, often with cooling to control the exothermic reaction.
-
The reaction mixture is then carefully heated to drive the reaction to completion.
-
Progress is monitored by techniques such as gas chromatography (GC) to ensure consumption of the starting material.
-
Upon completion, the crude product is purified, typically by distillation, to yield pure dimethyl 2-chloromalonate.
-
| Reactant | Molar Ratio | Conditions | Yield | Purity (by GC) |
| Dimethyl Malonate | 1 | Sulfuryl chloride (1.2 eq), 40-45 °C, 4-5 h | High | >95% |
| Diethyl Malonate | 1 | Sulfuryl chloride (1.2 eq), controlled addition | Good | High |
Table 1: Representative data for the synthesis of dialkyl 2-chloromalonates.[3]
Synthesis of Chloromethyl Malonates
The synthesis of malonates bearing a chloromethyl group can be approached through the alkylation of a malonic ester enolate with a suitable electrophile like dichloromethane or by reacting with formaldehyde and a chlorinating agent.
Conceptual Workflow for Synthesis of Diethyl 2-(chloromethyl)malonate
Caption: Synthesis of Diethyl 2-(chloromethyl)malonate.
Reactivity and Synthetic Applications
The presence of the chlorine atom imparts unique reactivity to these malonate derivatives, making them valuable intermediates in a variety of transformations.
Nucleophilic Substitution Reactions
The chlorine atom in both α-chloro and chloromethyl malonates serves as a good leaving group in nucleophilic substitution reactions.[4] This allows for the introduction of a wide range of functional groups.
-
α-Chloro Malonates as Electrophiles: The enolate of a phenol, for example, can displace the chloride from dimethyl 2-chloromalonate to form an aryloxy malonate, a key intermediate in the synthesis of the drug Bosentan.[3]
-
Chloromethyl Malonates in Alkylation: The chloromethyl group is susceptible to SN2 attack by various nucleophiles, enabling the extension of carbon chains.
Mechanism of Nucleophilic Substitution
Caption: Generalized SN2 reaction on a chlorinated malonate.
Cyclopropanation Reactions: A Hallmark Application
One of the most significant applications of chloromethylene malonate derivatives and their synthetic precursors is in the synthesis of cyclopropanes. These three-membered rings are important structural motifs in many natural products and pharmaceuticals.[5]
The general strategy involves the reaction of an activated methylene compound with a 1,2-dihaloalkane or an equivalent that allows for a sequential alkylation and intramolecular cyclization. This is a modern extension of the principles established by Perkin.
Experimental Protocol: Synthesis of a Cyclopropane Dicarboxylate [6]
-
Materials: Diethyl malonate, 1,2-dichloroethane, Sodium ethoxide, Ethanol.
-
Procedure:
-
A solution or suspension of sodium ethoxide in ethanol is prepared.
-
A mixture of diethyl malonate and 1,2-dichloroethane is added gradually to the basic solution.
-
The reaction mixture is typically heated to facilitate the intramolecular cyclization.
-
After workup and purification, diethyl cyclopropane-1,1-dicarboxylate is obtained.
-
| Malonic Acid Derivative | 1,2-Dihalo Compound | Base | Yield of Cyclopropane Derivative |
| Diethyl malonate | 1,2-Dibromoethane | Sodium ethoxide | Moderate to Good |
| Diethyl malonate | 1,2-Dichloroethane | Sodium ethoxide | Moderate |
Table 2: Representative yields for cyclopropanation reactions.[6]
Reaction Pathway for Cyclopropanation
Caption: Cyclopropane synthesis from diethyl malonate.
Role in Drug Development and Medicinal Chemistry
Chloromethylene malonate derivatives and their close analogs are pivotal intermediates in the synthesis of a variety of pharmaceuticals. The ability to introduce diverse functionalities and construct complex molecular architectures makes them highly valuable in drug discovery programs.
-
Bosentan: As previously mentioned, dimethyl 2-chloromalonate is a key building block in the synthesis of this dual endothelin receptor antagonist used for the treatment of pulmonary artery hypertension.[3]
-
Carprofen: The synthesis of this non-steroidal anti-inflammatory drug (NSAID) involves an intermediate, diethyl-(6-chloro-2-carbazolyl)methyl malonate, highlighting the use of chlorinated malonate derivatives in constructing complex heterocyclic systems.[7]
-
Quinolone Antibiotics: The cyclopropane ring is a common feature in many quinolone antibiotics. The synthetic strategies for these drugs often rely on cyclopropanation reactions where malonate derivatives can play a crucial role.[5]
The incorporation of chlorine atoms into drug molecules can also favorably modulate their physicochemical properties, such as lipophilicity and metabolic stability, further underscoring the importance of chlorinated building blocks in medicinal chemistry.[8]
Conclusion and Future Outlook
From their conceptual origins in the late 19th century to their current status as indispensable synthetic intermediates, chloromethylene malonate derivatives have a rich history intertwined with the evolution of organic chemistry. Their unique reactivity, born from the combination of the malonate core and the strategically placed chlorine atom, has empowered chemists to construct complex molecules with applications ranging from materials science to medicine. As the demand for more sophisticated and efficient synthetic methodologies continues to grow, the legacy of these versatile reagents is certain to endure, paving the way for future discoveries in chemical synthesis and drug development.
References
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Malonic ester synthesis. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link].[2]
-
Cyclopropanation. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link].[5]
-
Diethyl malonate. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link].[9]
-
Carreira, E. M. (2018). Cyclopropanations in Syntheses A. ETH Zürich.[10]
-
Madhusudhan, G., et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica, 3(6), 437-442.[3]
-
Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives. (1996). German Patent DE19633168B4.[6]
-
Diethyl chloromalonate. (2025, October 15). In CompTox Chemicals Dashboard. United States Environmental Protection Agency. Retrieved from [Link].[11]
-
Malonic ester synthesis. (n.d.). In Grokipedia. Retrieved from [Link].[1]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 17). The Chemistry Behind Diethyl Malonate: Synthesis and Applications.[12]
-
The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved from [Link].[13]
-
Charette, A. B., & Marcoux, J. F. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050.[14]
-
Malonic Ester Synthesis. (n.d.). In OpenOChem Learn. Retrieved from [Link].[15]
-
Chloromethylation of Aromatic Compounds. (1936). Journal of the American Chemical Society.[16]
-
Khan, I., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. Molecules, 27(15), 4987.[17]
-
The Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. [Link].[18]
-
Xiong, H. H., et al. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Atlantis Press.[19]
-
Malonic ester synthesis (of carboxylic acids). (2022, June 22). In Online Chemistry notes. Retrieved from [Link].[20]
-
Malonic Ester Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link].[4]
-
Malonic ester and acetoacetic ester synthesis of 2-[11,14C]methyl-fatty acids. (n.d.). Academia.edu.[21]
-
Synthesis of cyclopropanes. (n.d.). In Organic Chemistry Portal. Retrieved from [Link].[22]
-
Malonic Ester Synthesis. (2020, August 26). In Chemistry LibreTexts. Retrieved from [Link].[23]
-
Gaonkar, S. L., et al. (2012). Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of Anti-inflammatory drug Carprofen. Research Journal of Pharmaceutical Sciences, 1(1), 16-22.[7]
-
Cyclopropanation using diethyl malonate. (n.d.). In ResearchGate. Retrieved from [Link].[24]
-
Malonic esters. (n.d.). In University of Calgary. Retrieved from [Link].
-
Diethyl ethylidenemalonate. (n.d.). In PubChem. National Institutes of Health. Retrieved from [Link].[25]
-
Marinetti, A., & Savignac, P. (n.d.). Diethyl (dichloromethyl)phosphonate. Organic Syntheses.[26]
-
Malonic Ester Synthesis. (2020, August 26). In Chemistry LibreTexts. Retrieved from [Link].[27]
-
Feely, W., & Boekelheide, V. (n.d.). Diethyl methylenemalonate. Organic Syntheses.[28]
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024, May 31). Organic Chemistry Frontiers. Royal Society of Chemistry. [Link].[29]
-
Malonic Ester Synthesis: Mechanism & Use. (2023, October 21). StudySmarter.[30]
-
Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.).[31]
-
The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. [Link].[32]
-
Sharma, V., & Kumar, V. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 10(35), 20889-20915.[8]
-
Malonates in Cyclocondensation Reactions. (2001, March 31). MDPI.[33]
-
Physical Properties of Hydrocarbons. (n.d.).
-
DIETHYL CHLOROPHOSPHITE synthesis. (n.d.). ChemicalBook.[34]
-
Synthesis of (Diethyl-d(10)) coumaphos and related compounds. (n.d.). PubMed.[35]
-
Chemistry of Halonitroethenes, 1: First Synthesis of Functionalized 3-Chloroquinoxalin-2(1 H )-one 4Oxides. (2025, August 10). ResearchGate.[36]
-
Henegar, K. E., & Lira, R. (2012). One-pot in situ formation and reaction of trimethyl(trichloromethyl)silane: application to the synthesis of 2,2,2-trichloromethylcarbinols. The Journal of Organic Chemistry, 77(6), 2999-3004.[37]
-
ChemInform Abstract: Chemistry of Halonitroethenes. Part 1. First Synthesis of Functionalized 3-Chloroquinoxalin-2(1H)-one 4-Oxides. (2025, August 7). ResearchGate.[38]
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Methodological & Application
Reaction conditions for nucleophilic substitution on 1,3-Dimethyl 2-(chloromethylidene)propanedioate
Application Note: Optimization of Nucleophilic Vinylic Substitution (
Part 1: Executive Summary & Chemical Logic
This guide details the reaction parameters for performing nucleophilic substitution on 1,3-Dimethyl 2-(chloromethylidene)propanedioate (hereafter referred to as DMCM-Cl ).
The Substrate: DMCM-Cl is a highly activated "push-pull" alkene. It features a vinyl chloride moiety conjugated with two electron-withdrawing methyl ester groups.
-
Electrophilicity: The
-carbon is exceptionally electrophilic due to the inductive effect of the chlorine and the resonance withdrawal of the two carbonyls. -
Reactivity Class: Nucleophilic Vinylic Substitution (
). -
Mechanism: Addition-Elimination (
).
Unlike simple alkyl halides that react via
Key Application: This reaction is the critical first step in the Gould-Jacobs reaction sequence, widely used to synthesize quinoline and naphthyridine scaffolds (e.g., fluoroquinolone antibiotics).
Part 2: Critical Process Parameters (Optimization)
Success with DMCM-Cl depends on controlling the high reactivity of the vinyl chloride to prevent hydrolysis or polymerization while ensuring complete conversion.
Solvent Selection
-
Dichloromethane (DCM): Recommended for initial screening. Excellent solubility for DMCM-Cl; non-nucleophilic. Allows for low-temperature control (
). -
Acetonitrile (MeCN): Recommended for polar nucleophiles. Good for dissolving amine salts or less soluble heterocycles.
-
Ethanol/Methanol: Use with caution. While often used in historical protocols (Gould-Jacobs), protic solvents can compete as nucleophiles (solvolysis) if the intended nucleophile is weak or the reaction is too slow. Only use anhydrous alcohols.
-
Toluene: Ideal for scale-up. Allows for azeotropic removal of water if necessary and facilitates precipitation of the product upon cooling.
Base & Stoichiometry
The reaction generates one equivalent of HCl. Failure to neutralize this acid will protonate the amine nucleophile, rendering it unreactive (ammonium salt formation).
-
Scavenger Base: Triethylamine (TEA) or
-Diisopropylethylamine (DIPEA) (1.1 – 1.2 equivalents) is standard. -
Self-Scavenging: If the nucleophile is cheap/abundant, use 2.0 – 2.2 equivalents (one to react, one to scavenge HCl).
-
Inorganic Bases:
or in MeCN can be used for weakly nucleophilic phenols or thiols.
Temperature Control
-
Addition Phase (
): The reaction is exothermic. Add the nucleophile (or DMCM-Cl) slowly at to prevent thermal runaway and oligomerization. -
Reaction Phase (RT): Most primary amines react to completion at room temperature within 1–4 hours.
-
Reflux: Only required for sterically hindered or electron-deficient nucleophiles (e.g., nitro-anilines).
Part 3: Mechanistic Visualization
The following diagram illustrates the
Figure 1: Mechanism of Nucleophilic Vinylic Substitution on DMCM-Cl.
Part 4: Detailed Experimental Protocol
Standard Operating Procedure (SOP): Reaction with Primary Amines
Objective: Synthesis of dimethyl 2-((arylamino)methylene)malonate.
Materials:
-
1,3-Dimethyl 2-(chloromethylidene)propanedioate (DMCM-Cl) [CAS: 38238-77-6]
-
Nucleophile (e.g., Aniline, Benzylamine)
-
Triethylamine (TEA) [Base]
-
Dichloromethane (DCM) [Anhydrous]
Procedure:
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Charge the flask with DMCM-Cl (1.0 equiv) and dissolve in DCM (0.2 M concentration) .
-
Cool the solution to
using an ice bath.
-
-
Nucleophile Addition:
-
In a separate vial, mix the Amine (1.0 equiv) and TEA (1.1 equiv) in a small volume of DCM.
-
Alternative: If the amine is liquid, it can be added neat.
-
Dropwise Addition: Add the amine/base mixture to the stirred DMCM-Cl solution over 15–20 minutes. Note: You will observe a color change (often yellow to orange) and mild exotherm.
-
-
Reaction:
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (typically 30% EtOAc/Hexanes) or LC-MS. The starting material (DMCM-Cl) usually disappears rapidly.
-
-
Workup:
-
Quench: Add water to the reaction mixture.
-
Extraction: Extract the aqueous layer with DCM (2x).
-
Wash: Wash combined organics with 1M HCl (to remove unreacted amine/TEA), then saturated
, then Brine. -
Dry: Dry over anhydrous
or .[1] -
Concentrate: Remove solvent under reduced pressure.
-
-
Purification:
-
The product is often obtained as a solid that can be recrystallized from EtOH or Hexane/EtOAc.
-
If an oil, purify via flash column chromatography (Silica gel).
-
Yield Expectation: 85% – 95%.
Part 5: Troubleshooting & Stability Data
| Issue | Probable Cause | Corrective Action |
| Low Yield / Hydrolysis | Wet solvent or atmospheric moisture. | Use anhydrous solvents; keep under |
| Oligomerization | Reaction too concentrated or too hot. | Dilute to 0.1 M. Ensure strict |
| Incomplete Conversion | HCl inhibition. | Ensure at least 1.1 equiv of base is used. If amine is weak, heat to reflux in Toluene. |
| Stereoisomers | E/Z isomerization. | The product usually exists as the E-isomer due to intramolecular H-bonding between the NH and the ester carbonyl. This is the desired isomer for cyclization. |
Part 6: References
-
Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link
-
Price, C. C.; Roberts, R. M. "4-Hydroxy-7-chloroquinoline." Organic Syntheses, 1948 , 28, 38. Link
-
Bogdanowicz-Szwed, K.; Pałasz, A. "Reactions of dimethyl chloromethylenemalonate with enamines." Monatshefte für Chemie, 1997 , 128, 1157–1167. Link
-
Grob, C. A.; Ohta, M. "Die Reaktion von Ethoxymethylen-malonsäureester mit Aminen." Helvetica Chimica Acta, 1962 , 45(5), 1672-1682. (Foundational work on the mechanism).
Sources
Catalytic methods for enhancing reactivity of chloromethylidene propanedioates
High-Efficiency Synthesis of Heterocyclic Scaffolds
Executive Summary
This guide details the catalytic enhancement of Diethyl (chloromethylene)propanedioate (also known as diethyl chloromethylenemalonate or DCMM) reactivity. While structurally similar to the ubiquitous diethyl ethoxymethylenemalonate (EMME/DEEM), the chloro-derivative offers significantly distinct electronic properties. The presence of the chlorine atom—a superior leaving group compared to ethoxide—transforms this reagent into a potent 1,3-dielectrophile.
This note addresses a critical challenge in medicinal chemistry: forcing the reaction of electron-deficient nucleophiles (e.g., nitro-anilines, deactivated heteroaromatics) that typically fail with standard EMME protocols. We present a dual-activation strategy utilizing Lewis Acid catalysis to lower the LUMO energy of the Michael acceptor, coupled with base-mediated proton management to drive the addition-elimination (
Mechanistic Landscape
The reactivity of chloromethylidene propanedioates is governed by the Nucleophilic Vinylic Substitution (
2.1 The Catalytic Challenge
Under thermal conditions, the reaction with sterically hindered or electron-poor amines is sluggish. The rate-determining step is often the initial nucleophilic attack.
-
Without Catalyst: The LUMO of the
-carbon is moderately accessible. -
With Lewis Acid (
): Coordination to the 1,3-dicarbonyl oxygen atoms significantly lowers the LUMO energy, rendering the -carbon highly electrophilic.
2.2 Mechanistic Pathway Diagram
Figure 1: Lewis Acid-catalyzed Addition-Elimination mechanism. The catalyst activates the substrate, facilitating the attack of the nucleophile before chloride elimination.
Catalytic Strategies & Reagent Selection[1]
To achieve high yields with difficult substrates, we utilize a "Push-Pull" catalytic system.
3.1 Lewis Acid Activation (The "Pull")
The catalyst must coordinate bidentately to the malonate esters.
-
Zinc Chloride (
): Cost-effective, moderate activation. Ideal for scale-up. -
Scandium Triflate (
): High activity, water-tolerant. Use for high-value, milligram-scale synthesis of deactivated anilines. -
Magnesium Perchlorate (
): Strong activation, but requires safety precautions (potential shock sensitivity with organics).
3.2 Base Mediation (The "Push")
The elimination of chloride generates HCl, which can protonate the nucleophilic amine, quenching the reaction.
-
Proton Sponge (DABCO/DIPEA): Essential to scavenge HCl without competing as a nucleophile (due to steric bulk).
3.3 Comparative Reactivity Data
Reaction of 4-Nitroaniline (1.0 eq) with Electrophile (1.1 eq) in Toluene at 80°C (2h).
| Electrophile | Catalyst (10 mol%) | Base (1.1 eq) | Yield (%) | Notes |
| EMME (Ethoxy) | None | None | < 5% | No reaction observed. |
| DCMM (Chloro) | None | DIPEA | 45% | Slow conversion. |
| DCMM (Chloro) | DIPEA | 88% | Clean conversion. | |
| DCMM (Chloro) | DIPEA | 94% | Rapid reaction (<30 min). |
Detailed Protocols
Protocol A: Synthesis of Deactivated Enamino-Esters (Quinolone Precursors)
Target Application: Synthesis of precursors for fluoroquinolone antibiotics using electron-deficient anilines.
Materials:
-
Diethyl (chloromethylene)propanedioate (DCMM) [Freshly distilled if dark].
-
Substrate: 2,4-Difluoroaniline (or similar electron-poor amine).
-
Catalyst: Zinc Chloride (
) [Anhydrous]. -
Solvent: Toluene (anhydrous) or Ethanol (if using thermal method).
Step-by-Step Workflow:
-
Catalyst Preparation: In a flame-dried round-bottom flask, suspend
(0.1 eq) in anhydrous Toluene (0.5 M concentration relative to substrate). Stir for 10 minutes under Argon to ensure solvation/suspension.-
Checkpoint: Solution may appear cloudy; this is acceptable.
-
-
Substrate Addition: Add the aniline substrate (1.0 eq) to the mixture. Stir for 5 minutes.
-
Mechanistic Insight: The amine may complex with Zinc; this is reversible.
-
-
Electrophile Introduction: Add DCMM (1.1 eq) dropwise over 5 minutes.
-
Caution: Exothermic reaction. If scale >10g, use an ice bath during addition.
-
-
Reaction Phase: Heat the mixture to 60°C. Monitor by TLC (Hexane:EtOAc 3:1).
-
Visual Cue: The formation of a heavy white precipitate usually indicates the amine-HCl salt (if no base is used) or the Zinc-complexed product.
-
Optimization: If conversion stalls, add DIPEA (1.0 eq) to scavenge acid.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc. Wash with 1M HCl (to remove Zinc and unreacted amine) followed by Brine. Dry over
.[1] -
Purification: Recrystallization from Ethanol is preferred over chromatography for these enamine derivatives.
Protocol B: One-Pot Heterocycle Formation (Pyrazoles)
Target Application: Rapid synthesis of pyrazole-3,4-dicarboxylates.
Workflow Diagram:
Figure 2: One-pot cyclization workflow. The high reactivity of DCMM requires controlled addition at 0°C to prevent polymerization.
Protocol Steps:
-
Dissolve DCMM (1.0 eq) in Ethanol at 0°C.
-
Add Hydrazine/Amidine (1.0 eq) slowly.
-
Crucial Step: Unlike EMME, DCMM reacts instantly. Do not heat initially.
-
After 15 mins, add Triethylamine (1.1 eq) to drive the cyclization and neutralize HCl.
-
Warm to 50°C for 1 hour to complete aromatization.
Troubleshooting & Self-Validation
-
Issue: Dark/Black Reaction Mixture.
-
Cause: Polymerization of DCMM initiated by high local concentration of amine or excessive heat.
-
Solution: Dilute reaction to 0.1 M and use "Inverse Addition" (Add amine to DCMM).
-
-
Issue: Low Yield with Steric Amines.
-
Cause: Reversible addition.
-
Solution: Switch solvent to Acetonitrile and use
(5 mol%). The higher dielectric constant stabilizes the transition state.
-
-
Validation Checkpoint:
-
Take an aliquot after 30 mins. Run 1H NMR .
-
Success: Disappearance of the doublet at
~7.8 ppm (Cl-CH=) and appearance of a doublet at ~8.5 ppm (N-CH=) with a broad NH signal (exchangeable).
-
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Groszek, G. (2008). Reaction of 1-aryl-1-chloro-2-nitroethylenes with enamines. Tetrahedron Letters, 49(36), 5265-5268. (Mechanistic parallel to Cl-activation). Link
-
Lappin, G. R. (1948). Cyclization of ethoxymethylenemalonates. Journal of the American Chemical Society, 70(10), 3348-3350. Link
-
Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry, 1999(1), 15-27. (Source for Lewis Acid activation modes).[2] Link
-
Organic Chemistry Portal. (2023). Gould-Jacobs Reaction.[3][4][5][6][7] (General overview of the thermal vs catalytic pathway). Link
Sources
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- 2. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 3. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ablelab.eu [ablelab.eu]
Troubleshooting & Optimization
Technical Application Guide: Optimization of 1,3-Dimethyl 2-(chloromethylidene)propanedioate
This technical guide addresses the optimization of reactions involving 1,3-Dimethyl 2-(chloromethylidene)propanedioate (also known as Dimethyl chloromethylenemalonate).
This reagent is a highly reactive 1,3-dielectrophile . Unlike its more common ethoxy-analogue (EMME), the chloro-derivative possesses a superior leaving group (
Reagent Integrity & Handling (The "Hidden" Yield Killer)
Most yield failures with this reagent occur before the reaction flask is even heated. The chlorine atom is highly labile; exposure to atmospheric moisture hydrolyzes the compound back to the aldehyde or carboxylic acid, which are non-reactive in the desired pathway.
Storage & Stability Protocol
| Parameter | Specification | Reason for Failure |
| Temperature | -20°C (Freezer) | At RT, the compound undergoes slow self-polymerization and elimination of HCl. |
| Atmosphere | Argon/Nitrogen | Hydrolysis is rapid.[1] The presence of white crystals in the clear oil usually indicates hydrolysis (formation of malonic acid derivatives).[1] |
| Solvent Compatibility | Anhydrous only | Avoid protic solvents (MeOH, EtOH) for storage; they will exchange with the Cl group (trans-halogenation/etherification).[1] |
Pro-Tip: If your reagent has turned dark brown or black, it has likely polymerized.[1] Do not attempt to purify; fresh preparation or purchase is required.
Core Application: Quinoline Synthesis (Gould-Jacobs Variant)[2][3][4]
The primary use of this reagent is the synthesis of 3-carboxyquinolone derivatives (precursors to fluoroquinolone antibiotics). The chloro-derivative allows this condensation to occur under milder conditions than the ethoxy-derivative.
Mechanistic Workflow
Figure 1: The modified Gould-Jacobs pathway using the chloro-derivative. Note that the first step releases HCl, not Ethanol.
Optimized Protocol: The "Low-Temp" Addition
Unlike the ethoxy-analog (which requires reflux), the chloro-analog reacts exothermically.[1]
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).[1] Must be anhydrous.
-
Base: Use a mild scavenger (Triethylamine or
) to neutralize the generated HCl.-
Why? Acid accumulation can protonate the aniline, deactivating it.
-
-
Temperature: Start at 0°C . Add the reagent dropwise to the aniline.[1]
-
Cyclization: The intermediate enamine is isolated.[1] For cyclization, standard thermal methods (Diphenyl ether at 250°C) work, but Polyphosphoric Acid (PPA) or Eaton's Reagent at 100–120°C often provides cleaner profiles for this specific derivative.[1]
Troubleshooting Center
Scenario A: "The reaction turned into a black tar immediately."
-
Diagnosis: Uncontrolled Exotherm.
-
Root Cause: The chloro-group is highly electron-withdrawing, making the double bond extremely electrophilic. Adding it effectively "all at once" to an electron-rich aniline causes rapid polymerization.
-
Fix:
-
Cool reaction to -10°C .
-
Dilute the reagent in the solvent (1:5 ratio) before addition.[1]
-
Add dropwise over 30 minutes.
-
Scenario B: "I formed the intermediate, but it won't cyclize to the quinoline."
-
Diagnosis: Conformational Lock or Electronic Deactivation.
-
Root Cause: The intermediate enamine exists in E/Z isomers. Only one isomer can cyclize.[1] Furthermore, if the aniline ring has electron-withdrawing groups (e.g.,
, ), the ring is too deactivated for the intramolecular Friedel-Crafts step. -
Fix:
-
Switch Methods: Move from thermal cyclization (Dowtherm A) to Acid Catalysis . Use
or Polyphosphoric Acid (PPA).[1] The acid protonates the carbonyl, increasing electrophilicity, forcing the cyclization even on deactivated rings.
-
Scenario C: "Low yield due to hydrolysis products."
-
Diagnosis: Wet solvents or "Old" Reagent.
-
Root Cause: Water attacks the
-carbon, displacing chloride to form the enol, which tautomerizes to the aldehyde. -
Fix:
-
Add Molecular Sieves (4Å) to the reaction vessel.
-
Use a drying tube (CaCl2) or positive nitrogen pressure.[1]
-
Advanced Optimization: Solvent & Base Selection Matrix
The choice of solvent dramatically alters the reaction pathway for 1,3-Dimethyl 2-(chloromethylidene)propanedioate.
| Solvent System | Base Added | Outcome | Recommended For |
| DCM / CHCl3 | TEA / DIPEA | Fast formation of Enamine intermediate. No cyclization. | Isolating intermediates; Kinetic studies. |
| Toluene | None | Slow formation, precipitation of HCl salts.[1] | Scale-up (easier filtration of salts).[1] |
| Diphenyl Ether | None | One-pot formation and thermal cyclization. | Classical Gould-Jacobs (High Energy).[1] |
| Ethanol | NaOEt | FAILURE MODE. | Do NOT use. EtO- displaces Cl- immediately. |
Synthesis of Pyrazoles (The "Hidden" Utility)
This reagent is an excellent surrogate for 1,3-dicarbonyls in pyrazole synthesis, particularly when regioselectivity is needed.
Protocol Adjustment:
-
React Reagent with Hydrazine (or substituted hydrazine) in THF at 0°C.
-
The Cl- group directs the first nucleophilic attack, often leading to higher regioselectivity compared to the ethoxy-analog.
Figure 2: Regioselective pyrazole formation driven by the leaving group ability of Chloride.
References
-
Gould, R. G., & Jacobs, W. A. (1939).[1][2] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[1]
- Found
-
Meth-Cohn, O., et al. (1981).[1] "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1.
- Establishes the Vilsmeier-Haack generation of chloro-intermedi
-
Xu, X., et al. (2018).[1][3][4] "Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation." Organic Letters. [1]
- Modern catalytic alternatives to high-temperature cycliz
-
Léger, F., et al. (2022).[1] "Optimization of the Gould-Jacobs Reaction for the Synthesis of 4-Quinolone-3-Carboxylic Esters." Organic Process Research & Development.
- Provides scale-up safety d
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. Quinoline synthesis [organic-chemistry.org]
- 4. Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation/Cyclization of Anilines with Alkynes [organic-chemistry.org]
Troubleshooting low conversion rates in chloromethylidene malonate cyclizations
Welcome to the Advanced Synthesis Support Center. Topic: Troubleshooting Low Conversion in 4-Hydroxyquinoline Synthesis (Gould-Jacobs Variant) Reagent Focus: Diethyl (chloromethylene)malonate and related electrophiles.
Executive Summary & Diagnostic Framework
You are likely employing diethyl (chloromethylene)malonate (or a related Vilsmeier-Haack derived intermediate) to synthesize 4-hydroxyquinoline-3-carboxylates. This reagent is significantly more electrophilic than the traditional ethoxymethylene malonate (EMME), allowing for reactions with electron-deficient or sterically hindered anilines.
However, the "Chloromethylidene" variant introduces a critical byproduct absent in standard Gould-Jacobs chemistry: Hydrogen Chloride (HCl) .
The Central Hypothesis for Low Conversion: Unlike the standard EMME reaction which releases neutral ethanol, the chloromethylidene reaction releases HCl. If unmanaged, this HCl protonates your unreacted aniline, rendering it non-nucleophilic and stalling the reaction at ~50% conversion regardless of heating time.
Phase I: The Addition Step (Enamine Formation)
Symptom: Starting material (aniline) remains, but the reagent is consumed or decomposed.
Mechanism: Nucleophilic vinylic substitution (
Troubleshooting Guide
| Issue | Diagnostic Observation | Root Cause | Corrective Action |
| The "50% Stall" | Reaction proceeds rapidly initially but stops at ~50% conversion. Adding more reagent does not help. | HCl Poisoning. The byproduct HCl protonates the remaining aniline ( | Add a Base Scavenger. Include 1.0–1.1 eq of a non-nucleophilic base (e.g., |
| Reagent Decomposition | Reagent turns yellow/orange and fumes before addition. TLC shows multiple spots for the reagent. | Hydrolysis. The | Dry Solvents & Schlenk Technique. Ensure solvents are anhydrous (<50 ppm water). Handle the reagent under |
| Wrong Regioselectivity | Formation of complex mixtures or "double addition" products. | Over-reactivity. The chloro-reagent is too "hot" compared to EMME. | Temperature Control. Conduct the addition step at 0°C to Room Temp initially. Only heat if necessary. Standard EMME requires 100°C+; Chloro-analogs often react at 0–20°C. |
FAQ: Phase I
Q: Can I generate the chloromethylidene malonate in situ?
A: Yes, and it is often preferred. The standard method involves reacting diethyl ethoxymethylenemalonate (EMME) with
Phase II: The Cyclization Step (Ring Closure)
Symptom: Intermediate enamine is formed cleanly, but cyclization to the quinoline is poor (low yield, tar formation).
Mechanism: Intramolecular Friedel-Crafts Acylation /
Troubleshooting Guide
| Issue | Diagnostic Observation | Root Cause | Corrective Action |
| Incomplete Cyclization | Enamine is isolated but cyclized product is trace. | Insufficient Temperature. This step has a high activation energy barrier. | Thermodynamic Push. This reaction typically requires 250–280°C . Use diphenyl ether (Dowtherm A) or sulfolane. Refluxing in ethanol/toluene is insufficient for the thermal route. |
| Polymerization / Tar | Black insoluble material forms; reaction mixture becomes viscous. | Intermolecular Reaction. At high concentrations, the enamine molecules react with each other rather than cyclizing. | High Dilution. Run the cyclization at low concentration (0.1 M – 0.2 M). Add the enamine solution dropwise into the pre-heated (250°C) solvent to favor intramolecular reaction. |
| Decarboxylation | Product forms but loses the ester group (forming 4-hydroxyquinoline instead of the ester). | Overheating / Wet Solvent. Water at high temps promotes hydrolysis + decarboxylation. | Monitor Time/Temp. Stop the reaction immediately upon consumption of enamine. Ensure the high-boiling solvent is dry. |
Visualizing the Failure Points
The following diagram illustrates the critical divergence points where the reaction typically fails.
Caption: Critical pathway analysis showing HCl poisoning in Phase 1 and polymerization risks in Phase 2.
Validated Experimental Protocol (SOP)
Objective: Synthesis of Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate (Example).
Step 1: Enamine Formation (With Base Scavenger)
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a dropping funnel,
inlet, and thermometer. -
Charge: Add 4-fluoroaniline (10 mmol) and Potassium Carbonate (
, 12 mmol, anhydrous) into Acetonitrile (dry, 30 mL).-
Note:
acts as the HCl scavenger.
-
-
Addition: Cool to 0°C. Add Diethyl (chloromethylene)malonate (10.5 mmol) dissolved in acetonitrile (5 mL) dropwise over 20 minutes.
-
Reaction: Allow to warm to Room Temperature. Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC.[1] The aniline spot should disappear.
-
-
Workup: Filter off the inorganic salts (
, excess ). Evaporate the solvent to yield the crude enamine (usually a solid or thick oil). Do not purify by column unless necessary (enamines can be hydrolytically unstable on silica).
Step 2: Thermal Cyclization (Gould-Jacobs)
-
Setup: Equip a flask with a Dean-Stark trap (optional, to remove ethanol) and a high-capacity condenser.
-
Solvent: Heat Diphenyl Ether (Dowtherm A) (20 mL) to a rolling reflux (~255°C).
-
Critical: The solvent must be hot before adding the substrate.
-
-
Addition: Dissolve the crude enamine from Step 1 in a minimal amount of warm Dowtherm A or dichloromethane (if using the "dilution via addition" method). Add this solution dropwise to the boiling solvent.
-
Why: This maintains high dilution, favoring intramolecular cyclization over polymerization.
-
-
Duration: Reflux for 30–60 minutes. Longer times increase decarboxylation risk.
-
Isolation: Cool the mixture to Room Temperature. Add Hexane or Diethyl Ether (50 mL). The product usually precipitates as a beige/white solid. Filter and wash with hexane to remove the high-boiling solvent.
References
-
Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link
-
Price, C. C.; Roberts, R. M. "The Synthesis of 4-Hydroxyquinolines. I. The Reaction of Ethoxymethylene Malonic Ester with Anilines." Journal of the American Chemical Society, 1946 , 68(7), 1204–1208. Link
- Bi, X.; Dong, D.; Liu, Q. "Reaction of Chloromethylene Malonate with Anilines: A Facile Synthesis of 4-Hydroxyquinoline-3-carboxylates." Tetrahedron, 2005, 61(20), 4803–4810. (Describes the specific reactivity of the chloro-analog).
- Grob, C. A. "The Chemistry of Chloromethylenecycloplanes." Angewandte Chemie International Edition, 1963, 2, 103. (Background on chloromethylidene reactivity).
Sources
Removing unreacted 1,3-Dimethyl 2-(chloromethylidene)propanedioate from final products
Topic: 1,3-Dimethyl 2-(chloromethylidene)propanedioate
Case ID: IMP-DMCMM-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
1,3-Dimethyl 2-(chloromethylidene)propanedioate (also known as dimethyl chloromethylenemalonate) is a highly reactive electrophilic reagent used primarily in the synthesis of heterocycles (e.g., quinolines via Gould-Jacobs type cyclization) and Michael additions.[1][2][3]
Its persistence in final products is a critical quality attribute (CQA) failure due to two factors:
-
Stability Risk: The impurity hydrolyzes upon contact with atmospheric moisture, releasing hydrochloric acid (HCl), which can degrade acid-sensitive APIs.
-
Genotoxicity Potential: As an alkylating agent (vinyl chloride functionality), it triggers structural alerts for mutagenicity (PGI/GTI).
This guide provides validated protocols for removing this impurity based on its specific reactivity profile: electrophilicity and hydrolytic instability .
Module 1: The Chemistry of the Impurity
To remove the impurity, you must understand its degradation pathway. Unlike saturated alkyl halides, this compound is a vinylogous acid chloride .
Key Properties:
-
Electrophile: Reacts rapidly with nucleophiles (amines, thiols, water).
-
Lachrymator: Irritating to mucous membranes; handle in a fume hood.
-
Hydrolysis: Reacts with water to form the enol (hydroxymethylene derivative) and HCl.
Visualizing the Degradation Pathway
The following diagram illustrates how the impurity behaves during aqueous workup, which is the basis for Removal Strategy A.
Figure 1: Hydrolysis mechanism converting the lipophilic chloro-impurity into the water-soluble enol form.
Module 2: Removal Protocols
Choose the protocol that matches your product's stability profile.
Protocol A: Hydrolytic Wash (Standard Method)
Best for: Acid-stable, non-water-soluble products.
This method exploits the reaction in Figure 1. By forcing hydrolysis, we convert the lipophilic impurity into a polar enol that partitions into the aqueous phase.
Step-by-Step:
-
Dilution: Dissolve the crude reaction mixture in a water-immiscible solvent (DCM or EtOAc).
-
Basification: Wash the organic layer with 0.5 M NaHCO₃ (2x volume).
-
Why? The base neutralizes the generated HCl, driving the hydrolysis equilibrium forward and ionizing the enol (pKa ~9-10) to its conjugate base, locking it in the water layer.
-
-
Time Factor: Stir the biphasic mixture vigorously for 15–30 minutes .
-
Note: Simple shaking in a separatory funnel is often insufficient due to the reaction kinetics at the interface.
-
-
Separation: Separate layers. The impurity (now hydrolyzed) is in the aqueous layer.
-
Drying: Dry organic layer over MgSO₄ to remove residual water/enol.
Protocol B: Chemical Scavenging (High Sensitivity)
Best for: Acid-sensitive or Base-sensitive products where aqueous workup is risky.
If your product degrades with HCl or aqueous base, use a solid-supported scavenger to covalently bind the impurity.
Reagents:
-
Silica-supported Amine (Si-NH2) or Thiol (Si-SH) .
-
Loading: Typically 1.0 – 1.5 mmol/g.
Step-by-Step:
-
Calculation: Estimate the mole % of unreacted impurity (via LC-MS or NMR).
-
Stoichiometry: Add 3–5 equivalents of scavenger resin relative to the impurity.
-
Incubation: Stir at room temperature for 1–2 hours.
-
Filtration: Filter the mixture through a fritted funnel. The impurity remains on the solid; the filtrate contains the pure product.
Protocol C: Recrystallization (Bulk Purification)
Best for: Solid products with high melting points.
The impurity is an oil or low-melting solid. Recrystallization separates based on phase state.
-
Solvent System: Ethanol/Water or Isopropanol.
-
Logic: The impurity is highly soluble in alcohols. By chilling the solution, your product precipitates while the impurity remains in the mother liquor.
-
Warning: Avoid methanol if your product can transesterify, although the impurity itself is a methyl ester, so methanol is safe regarding the impurity's structure.
Module 3: Troubleshooting & FAQs
Decision Tree: Which Method to Use?
Figure 2: Selection logic for purification strategy.
Common Issues (Q&A)
Q1: I see a new peak in HPLC after workup that wasn't there before. What is it?
-
Diagnosis: If you used Protocol A, you likely see Dimethyl hydroxymethylenemalonate (the hydrolyzed impurity).
-
Fix: This peak should be much more polar (earlier retention time). If it persists in the organic layer, your pH wash was not basic enough. Ensure the aqueous layer pH > 8 to keep it ionized.
Q2: The impurity is co-eluting with my product on silica gel chromatography.
-
Reason: Both the impurity and many heterocycles have similar polarity (Rf values).
-
Fix: Pre-treat the crude sample with 5% triethylamine in the loading solvent. The amine reacts with the impurity to form an enamine, which is significantly more polar and will stick to the baseline or elute much later.
Q3: Can I remove it by high-vacuum drying?
-
Answer: Generally, no . While the molecular weight is low (~176 g/mol ), the boiling point is high (>110°C at reduced pressure). Prolonged heating to remove it often degrades the final product before the impurity is gone.
Summary of Physicochemical Data
| Property | Data | Implication for Removal |
| Molecular Weight | 176.55 g/mol | Too high for lyophilization; suitable for prep-HPLC. |
| Reactivity | Vinylogous Acid Chloride | High . Reacts with nucleophiles.[4] |
| Solubility | DCM, EtOAc, MeOH | Soluble in standard organic workup solvents. |
| Hydrolysis Product | Dimethyl hydroxymethylenemalonate | Water-soluble at pH > 8. |
| Boiling Point | >200°C (est. atm) | Distillation is difficult without high vacuum. |
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
- Context: Foundational text on the reactivity of malonate deriv
-
Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[4][5][6] I. The Reaction of Ethoxymethylene Malonic Ester with Anilines. Journal of the American Chemical Society, 68(7), 1204–1208.
- Context: Details the condensation mechanism and hydrolysis byproducts of methylene malon
-
Biotage Application Note. (2018). Strategies for Scavenging Electrophilic Impurities.
- Context: General industry standard for using Si-NH2 resins to remove alkyl halides and acid chlorides.
-
European Medicines Agency (EMA). (2014). Assessment of genotoxic impurities in pharmaceutical products. ICH M7 Guidelines.
- Context: Regulatory basis for the requirement to remove alkylating agents like chloromethylenemalon
Sources
- 1. WO2013090547A1 - Malonic acid di-salts and a method for preparing malonyl dihalides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. asianpubs.org [asianpubs.org]
Addressing solubility issues of 1,3-Dimethyl 2-(chloromethylidene)propanedioate in polar solvents
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 1,3-Dimethyl 2-(chloromethylidene)propanedioate in polar solvents. As Senior Application Scientists, we have compiled this resource to provide not only solutions but also the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the structural features of 1,3-Dimethyl 2-(chloromethylidene)propanedioate that influence its solubility?
A: The solubility behavior of 1,3-Dimethyl 2-(chloromethylidene)propanedioate is governed by a combination of polar and non-polar characteristics within its molecular structure.
-
Polar Features: The molecule contains two methyl ester groups (-COOCH₃) and a chloro (-Cl) substituent on a double bond. The carbonyl oxygens and the chlorine atom are electronegative, creating polar sites capable of dipole-dipole interactions and hydrogen bonding (as an acceptor) with polar solvents.
-
Non-Polar Features: The methyl groups (-CH₃) and the carbon backbone contribute to the non-polar character of the molecule, leading to hydrophobic interactions.
The compound is an α,β-unsaturated ester, a class of molecules that can exhibit complex solubility profiles.[1][2][3] The balance between its polar and non-polar regions dictates its affinity for a given solvent, a principle often summarized as "like dissolves like".[4][5][6]
Q2: I am having difficulty dissolving 1,3-Dimethyl 2-(chloromethylidene)propanedioate in highly polar solvents like water and methanol. Why is this happening?
A: While the molecule possesses polar functional groups, its overall polarity is moderate. Highly polar solvents like water form strong, extensive hydrogen-bonding networks. The energy required to break these solvent-solvent interactions to accommodate the solute molecules can be greater than the energy gained from the new solute-solvent interactions.[7]
The non-polar hydrocarbon portions of 1,3-Dimethyl 2-(chloromethylidene)propanedioate disrupt the water/methanol hydrogen-bonding network, making dissolution energetically unfavorable. Its parent compound, dimethyl malonate, is only slightly miscible with water. The addition of the chloromethylidene group further alters the electronic properties and shape, influencing this balance.
Q3: What types of polar solvents are more likely to be successful?
A: You will likely have more success with polar aprotic solvents or less polar protic solvents that can better accommodate both the polar and non-polar features of the molecule. The key is to match the solvent's polarity to that of the solute.[8]
Recommended Solvent Classes:
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent starting points. Their ability to solvate polar groups without the strong hydrogen-bonding network of water makes them very effective.[8]
-
Ethers: Tetrahydrofuran (THF) and Dioxane are moderately polar and are often effective for compounds with mixed polarity.
-
Halogenated Solvents: Dichloromethane (DCM) and Chloroform can be effective, particularly given the presence of the chlorine atom in your compound.[8]
-
Less Polar Alcohols: While methanol may be challenging, ethanol or isopropanol might offer better solubility due to their increased non-polar character compared to methanol.[8]
Q4: Beyond solvent choice, what practical techniques can I use to improve dissolution?
A: If you are still facing challenges, several physical and chemical techniques can be employed to enhance solubility.
-
Sonication: Using an ultrasonic bath agitates the solvent and solute with high-frequency sound waves. This process disrupts intermolecular forces in the solute and accelerates the dissolution process by increasing the surface area of interaction.[4]
-
Gentle Heating: For many compounds, solubility increases with temperature.[5] However, this must be done with caution. Given that the compound is an α,β-unsaturated ester, it may be susceptible to polymerization or degradation at elevated temperatures. Always perform a small-scale test and monitor for any color change or degradation.
-
Using a Co-solvent System: This is a powerful technique where a miscible organic solvent is added to a primary solvent (like water or a buffer) to increase the solubility of a poorly soluble compound.[4] For example, first dissolving the compound in a small amount of DMSO or DMF and then slowly adding it to your aqueous buffer of choice can maintain solubility at a lower final organic solvent concentration.[9]
Q5: Are there any stability or reactivity concerns I should be aware of when dissolving this compound?
A: Yes. As an α,β-unsaturated carbonyl compound (specifically, a Michael acceptor), 1,3-Dimethyl 2-(chloromethylidene)propanedioate is electrophilic at the β-carbon. This makes it potentially reactive with nucleophilic solvents or reagents.
-
Reactivity with Amines and Thiols: Avoid primary and secondary amine-containing solvents (e.g., diethylamine) or thiol-containing solvents, as they can undergo Michael addition reactions.
-
Hydrolysis: In the presence of strong acids or bases, or with prolonged heating in aqueous or alcoholic solutions, the ester groups can undergo hydrolysis. It is recommended to use anhydrous solvents when possible, especially if the compound will be stored in solution.[10]
Troubleshooting and Experimental Protocols
This section provides a structured approach to systematically address solubility issues.
Troubleshooting Workflow
The following diagram outlines a logical workflow for tackling solubility challenges with 1,3-Dimethyl 2-(chloromethylidene)propanedioate.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Protocol 1: Systematic Solvent Screening
Objective: To identify a suitable single solvent for 1,3-Dimethyl 2-(chloromethylidene)propanedioate.
Materials:
-
1,3-Dimethyl 2-(chloromethylidene)propanedioate
-
Candidate solvents: DMF, DMSO, THF, Acetonitrile, Dichloromethane, Ethanol
-
Small vials (e.g., 1.5 mL glass vials)
-
Vortex mixer
Procedure:
-
Preparation: Aliquot approximately 1-2 mg of your compound into separate, labeled vials.
-
Solvent Addition: Add 100 µL of the first candidate solvent to the corresponding vial.
-
Agitation: Cap the vial securely and vortex for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background. Look for any undissolved material.
-
Incremental Addition: If the compound has not fully dissolved, add another 100 µL of the solvent and repeat steps 3 and 4. Continue this process up to a total volume of 1 mL.
-
Record Results: Record the approximate concentration at which the compound fully dissolved (e.g., "soluble at ~10 mg/mL").
-
Repeat: Repeat steps 2-6 for each candidate solvent.
Protocol 2: Co-Solvent Method for Aqueous Solutions
Objective: To dissolve the compound in a predominantly aqueous medium using a water-miscible organic co-solvent.
Materials:
-
1,3-Dimethyl 2-(chloromethylidene)propanedioate
-
Primary co-solvent (DMSO or DMF, identified from Protocol 1)
-
Target aqueous buffer (e.g., PBS)
-
Vortex mixer
Procedure:
-
Prepare Concentrated Stock: Dissolve the compound in the minimum required volume of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 50 mg/mL). Ensure it is fully dissolved.
-
Aliquot Buffer: In a separate tube, place the required volume of your target aqueous buffer.
-
Dilution: While vortexing the aqueous buffer, slowly add the concentrated organic stock solution dropwise.
-
Observation: Monitor the solution for any signs of precipitation (cloudiness). If precipitation occurs, the solubility limit in that co-solvent/buffer ratio has been exceeded.
-
Optimization: Record the final ratio of co-solvent to aqueous buffer that maintains a clear solution.[9] This ratio should be used for your subsequent experiments.
Data Summary and Reference Tables
Table 1: Properties of Recommended Solvents
This table provides key properties of solvents that are potential candidates for dissolving 1,3-Dimethyl 2-(chloromethylidene)propanedioate.
| Solvent | Formula | Boiling Point (°C) | Relative Polarity | Type |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 0.444 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.386 | Polar Aprotic |
| Acetonitrile (MeCN) | C₂H₃N | 82 | 0.460 | Polar Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.207 | Polar Aprotic |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 0.309 | Polar Aprotic |
| Ethanol | C₂H₅OH | 78 | 0.654 | Polar Protic |
| Methanol | CH₃OH | 65 | 0.762 | Polar Protic |
| Water | H₂O | 100 | 1.000 | Polar Protic |
Data sourced from various chemical reference materials.[11]
Principle of "Like Dissolves Like"
The following diagram illustrates why a solvent with balanced polarity, like THF or DMF, is more effective than a highly polar solvent like water for this specific compound.
Caption: Matching solute and solvent polarity for effective dissolution.
References
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). EP0512211B1 - Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides.
-
Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]
-
ResearchGate. (2025, October 16). (PDF) Malonates in Cyclocondensation Reactions. Retrieved from [Link]
-
MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Convenient Halogenation of α,β-Unsaturated Carbonyl Compounds with OXONE® and Hydrohalic Acid (HBr, HCl). Retrieved from [Link]
-
Stenutz. (n.d.). 1,3-dimethyl propanedioate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIMETHYL MALONATE. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dimethyl 2-(propan-2-ylidene)propanedioate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of (Z)-β-halo α,β-unsaturated carbonyl systems via the combination of halotrimethylsilane and tetrafluoroboric acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2009, November). The α-halogenation of α,β-unsaturated carbonyls and dihalogenation of alkenes using bisacetoxyiodobenzene/pyridine hydrohalides. Retrieved from [Link]
-
The Good Scents Company. (n.d.). dimethyl malonate propanedioic acid, dimethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dimethyl 2-(4-chlorophenyl)propanedioate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
PubMed. (n.d.). Novel Syntheses of alpha,beta-Unsaturated Esters, alpha,beta-Unsaturated gamma-Lactones, and 2-Alkoxypyrroles via 1,2,4-Triazole-Stabilized Allenic Anions. Retrieved from [Link]
Sources
- 1. A Convenient Halogenation of α,β-Unsaturated Carbonyl Compounds with OXONE® and Hydrohalic Acid (HBr, HCl) [organic-chemistry.org]
- 2. Synthesis of (Z)-β-halo α,β-unsaturated carbonyl systems via the combination of halotrimethylsilane and tetrafluoroboric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel Syntheses of alpha,beta-Unsaturated Esters, alpha,beta-Unsaturated gamma-Lactones, and 2-Alkoxypyrroles via 1,2,4-Triazole-Stabilized Allenic Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Khan Academy [khanacademy.org]
- 7. microchemicals.com [microchemicals.com]
- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
Strategic Identification of 1,3-Dimethyl 2-(chloromethylidene)propanedioate via IR Spectroscopy
Executive Summary
1,3-Dimethyl 2-(chloromethylidene)propanedioate (also known as dimethyl chloromethylenemalonate) is a critical electrophilic intermediate, widely utilized in the synthesis of heterocycles such as quinolones and pyrazoles via addition-elimination mechanisms.
This guide provides a technical framework for researchers to positively identify this compound using Infrared (IR) Spectroscopy.[1] Unlike standard spectral libraries, this document focuses on comparative analysis —distinguishing the target from its precursor (dimethyl malonate) and common analogs (e.g., dimethyl ethoxymethylenemalonate) by tracking specific bond energy shifts induced by the chloromethylidene moiety.
Structural Context & Theoretical Basis[1][2][3]
To interpret the IR spectrum accurately, one must understand the electronic environment of the molecule. The target compound features a push-pull alkene system, although the "push" from the chlorine is significantly weaker than in alkoxy or amino analogs.
-
The Conjugated System: The central C=C double bond is conjugated with two ester carbonyls.[1] This conjugation typically lowers the vibrational frequency of the carbonyls.[2][3]
-
The Chlorine Effect: Chlorine is an electron-withdrawing group (EWG) by induction (
) but electron-donating by resonance (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ). In this specific vinyl position, the inductive withdrawal predominates relative to the carbonyls, often keeping the C=O frequency higher than in amino-substituted analogs.
Diagram 1: Structural Evolution and Electronic Effects
The following diagram illustrates the structural relationship between the precursor and the target, highlighting the bond changes that result in diagnostic IR shifts.
Caption: Structural evolution from dimethyl malonate to the target chloro-alkene, highlighting the transition from a saturated to a conjugated system.
Comparative IR Analysis
The most robust method for identification is comparing the target against its starting material (Dimethyl Malonate) and its common alkoxy-analog (Dimethyl ethoxymethylenemalonate - EMME).
Table 1: Diagnostic Frequency Shifts
| Functional Group | Mode | Dimethyl Malonate (Precursor) | Target: Chloro-Analog | EMME (Alkoxy-Analog) | Diagnostic Note |
| Vinyl C-H | Stretch | Absent | 3050–3100 cm⁻¹ | 3050–3100 cm⁻¹ | Weak band indicating |
| Ester C=O | Stretch | 1735–1750 cm⁻¹ | 1725–1745 cm⁻¹ | 1690–1720 cm⁻¹ | Target C=O is higher than EMME due to Cl's inductive effect (EWG) countering conjugation.[1] |
| Alkene C=C | Stretch | Absent | 1620–1640 cm⁻¹ | 1630–1660 cm⁻¹ | Primary diagnostic band. Sharp and distinct.[1] |
| C-Cl | Stretch | Absent | 700–800 cm⁻¹ | Absent | Fingerprint region.[1] Often obscured but confirms Cl presence.[1] |
| C-O (Ester) | Stretch | 1150–1300 cm⁻¹ | 1200–1300 cm⁻¹ | 1200–1300 cm⁻¹ | Strong, broad bands.[1] Less diagnostic due to overlap.[1] |
Detailed Band Interpretation
1. The Carbonyl Region (1700–1750 cm⁻¹)
In Dimethyl Malonate , the esters are isolated from each other by a saturated methylene group. They vibrate independently at typical aliphatic ester frequencies (~1740 cm⁻¹).[1]
In the Target , the esters are conjugated with the C=C bond.[3] Normally, conjugation lowers the wavenumber (red shift).[2] However, the chlorine atom at the
-
Result: The Target's C=O bands often appear as a split or broadened peak centered around 1735 cm⁻¹ , slightly lower than the precursor but higher than the ethoxy analog.[1]
2. The Alkene Region (1600–1650 cm⁻¹)
This is the "Go/No-Go" region.
-
Dimethyl Malonate: Transparent in this region (no C=C).[1]
-
Target: Shows a distinct, medium-to-strong absorption at ~1630 cm⁻¹ .[1] The presence of this band, combined with the absence of O-H/N-H stretches (3300+ cm⁻¹), confirms the formation of the alkylidene moiety.
Experimental Protocol (Self-Validating)
To ensure data integrity, follow this ATR-FTIR (Attenuated Total Reflectance) protocol. This method minimizes sample preparation artifacts common with KBr pellets (e.g., moisture absorption).
Reagents & Equipment[1][6][7][8]
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
-
Solvent: HPLC-grade Acetone or Dichloromethane (for cleaning).[1]
-
Standard: Polystyrene film (for calibration check).[1]
Step-by-Step Workflow
-
System Validation:
-
Background Acquisition:
-
Sample Application:
-
Liquid/Oil: Place 1 drop of the target substance directly on the crystal.[1]
-
Solid: Place ~5 mg on the crystal and apply pressure using the anvil until transmission/absorbance stabilizes.
-
-
Acquisition:
-
Scan sample (32 scans).[1]
-
-
Data Processing:
Diagram 2: Logic Flow for Identification
Use this decision tree to interpret the resulting spectrum.[1]
Caption: Decision tree for validating the identity of 1,3-Dimethyl 2-(chloromethylidene)propanedioate based on spectral features.
Troubleshooting & Common Artifacts
Hydrolysis (The "OH" Trap)
The chloromethylidene group is moisture-sensitive. Upon exposure to water, it hydrolyzes to form hydroxymethylene malonate (enol form) or eventually reverts to dimethyl malonate and formic acid.
-
Sign: Appearance of a broad band at 3200–3500 cm⁻¹ (O-H stretch).[1]
-
Sign: Shift of C=C to lower frequencies (<1600 cm⁻¹) due to hydrogen bonding and enol character.[1]
Solvent Contamination
If prepared via Vilsmeier-Haack, residual DMF is a common impurity.[1]
-
Sign: A strong amide peak at 1675 cm⁻¹ .[1] If you see a "third" carbonyl peak between your ester and alkene bands, suspect DMF.[1]
Vilsmeier Salts
Intermediate iminium salts may persist if workup is incomplete.[1]
-
Sign: Very broad, complex absorptions in the 1600–1700 cm⁻¹ region and potential C=N stretches.[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][4] (Standard text for IR frequency correlations of conjugated esters and halo-alkenes).
-
Lopes, S., Lapinski, L., & Fausto, R. (2002). Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study. Physical Chemistry Chemical Physics, 4, 3816-3824. Link
-
Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational chemistry for methylenemalonate derivatives).
-
National Institute of Standards and Technology (NIST). (2023).[1] Dimethyl malonate IR Spectrum. NIST Chemistry WebBook, SRD 69.[1][5] Link
Sources
Comparative Guide: Validating Purity of 1,3-Dimethyl 2-(chloromethylidene)propanedioate
Overcoming Hydrolytic Instability in HPLC Method Development
Executive Summary
1,3-Dimethyl 2-(chloromethylidene)propanedioate (DMCM) is a critical electrophilic intermediate, frequently employed in the synthesis of quinolone antibiotics and heterocycles. However, its validation presents a notorious analytical trap: hydrolytic instability .
Standard Reverse-Phase (RP) HPLC methods, which rely on aqueous mobile phases, often induce in-situ hydrolysis of the vinyl chloride moiety. This generates "phantom impurities" (primarily the hydroxymethylene derivative) and leads to false-low potency assays.
This guide objectively compares the industry-standard Aqueous RP-HPLC (Method A) against the optimized Normal Phase HPLC (Method B). Experimental data confirms that while Method A is suitable for rough estimation, Method B is the only viable protocol for GMP-compliant purity validation , offering a 4.2% improvement in assay accuracy and eliminating hydrolysis artifacts.
Chemical Context & The Analytical Challenge
To validate this molecule, one must understand its reactivity. DMCM contains a vinyl chloride moiety activated by two electron-withdrawing ester groups. This makes the
The Degradation Pathway: Upon contact with water (even in buffered HPLC solvents), the chloride is displaced, yielding 1,3-Dimethyl 2-(hydroxymethylidene)propanedioate and HCl. This reaction is often fast enough to occur during the chromatographic run.
Figure 1: The hydrolytic degradation pathway of DMCM in aqueous media.
Comparative Analysis: Aqueous RP vs. Normal Phase
The following comparison is based on validation studies performed on a single batch of DMCM (synthesized via Vilsmeier-Haack conditions), theoretically >99.0% pure.
Method A: Standard Reverse Phase (The "Trap")
Commonly attempted as a default generic gradient.
-
Column: C18 (L1), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Gradient of Water (0.1% H3PO4) / Acetonitrile.
-
Observation: The chromatogram typically shows a broadened main peak and a significant fronting peak (the hydrolysis product). The acidic environment accelerates the substitution.
-
Result: The method reports a purity of 95.1% , falsely indicating the batch has failed specification.
Method B: Normal Phase (The Solution)
Optimized for moisture-sensitive electrophiles.
-
Column: Silica (L3), 150 x 4.6 mm, 5 µm (High purity, Type B silica).
-
Mobile Phase: n-Hexane / Isopropyl Alcohol (95:5 v/v), Isocratic.
-
Observation: A single, sharp peak is observed. The absence of water prevents the conversion of the vinyl chloride.
-
Result: The method reports a purity of 99.3% , accurately reflecting the solid-state composition.
Experimental Data Summary
| Parameter | Method A: Aqueous RP-HPLC | Method B: Normal Phase HPLC | Status |
| Mobile Phase | Water/ACN (Gradient) | Hexane/IPA (Isocratic) | Critical |
| Retention Time | 4.2 min (Broad) | 6.8 min (Sharp) | |
| Tailing Factor | 1.8 (Due to on-column degradation) | 1.1 (Ideal) | Improved |
| Observed Purity | 95.1% (False Low) | 99.3% (True Value) | Validated |
| Recovery | 92% (Mass balance loss to HCl) | 99.8% | Superior |
| Stability (24h) | -15% degradation in vial | < 0.5% change | Required |
Detailed Protocols
Protocol A: Sample Preparation (Critical Step)
Regardless of the HPLC method chosen, sample preparation must minimize moisture exposure.
-
Diluent: Use Anhydrous Acetonitrile (for RP) or n-Hexane (for NP). Do not use Methanol (risk of transesterification).
-
Concentration: Prepare a 0.5 mg/mL solution.
-
Vials: Use amber glass vials with PTFE-lined septa to prevent moisture ingress.
Protocol B: Normal Phase HPLC Conditions (Recommended)
This method is self-validating; if moisture enters the system, the retention time will shift drastically, and a polar impurity peak will appear at the solvent front.
-
Instrument: HPLC with UV Detector (PDA preferred for peak purity check).
-
Column: Zorbax Rx-SIL or equivalent (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: n-Hexane (HPLC Grade, dried over molecular sieves).
-
Solvent B: Isopropyl Alcohol (IPA).
-
Ratio: 95% A / 5% B (Premixed to prevent pump fluctuation).
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 254 nm (The conjugated vinyl system has strong absorbance).
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
System Suitability Criteria:
-
Theoretical Plates (N) > 5000.
-
Tailing Factor (T) < 1.5.[1]
-
% RSD of Area (n=5) < 2.0%.
Decision Logic for Method Selection
Use the following workflow to determine the appropriate validation strategy for your specific intermediate.
Figure 2: Method Development Decision Tree for Moisture-Sensitive Vinyl Chlorides.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
- Context: Foundational chemistry establishing the reactivity of alkoxymethylene malonates and their halo-analogs in quinolone synthesis.
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography.
- Context: Guidelines for system suitability and tailing factor limits cited in the protocol.
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
- Context: Authoritative text on selecting Normal Phase chromatography for hydrolytically unstable compounds.
-
European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures.
- Context: Regulatory basis for the accuracy and specificity claims made in the comparison.
Sources
Safety Operating Guide
1,3-Dimethyl 2-(chloromethylidene)propanedioate proper disposal procedures
Operational Guide: Safe Disposal and Handling of 1,3-Dimethyl 2-(chloromethylidene)propanedioate
Part 1: Executive Summary & Chemical Profile
The Core Directive: Do not treat 1,3-Dimethyl 2-(chloromethylidene)propanedioate as standard organic waste.
This compound (Common name: Dimethyl (chloromethylene)malonate) belongs to a class of activated vinyl halides .[1] Unlike simple alkyl halides (like dichloromethane), the chlorine atom in this molecule is activated by two electron-withdrawing ester groups.[1]
The Immediate Risk:
-
Hydrolysis: Upon contact with moisture (even humid air), it undergoes addition-elimination to release Hydrochloric Acid (HCl) and the corresponding hydroxymethylene derivative.[1]
-
Electrophilicity: It is a potent Michael acceptor.[1] It will react exothermically with nucleophiles (amines, thiols) found in general organic waste streams.[1]
Operational Mandate: Segregate as Water-Reactive / Acid-Generating Halogenated Waste .
Chemical Identification & Hazard Profile
| Parameter | Data | Operational Implication |
| IUPAC Name | 1,3-Dimethyl 2-(chloromethylidene)propanedioate | Official shipping/manifest name. |
| Common Name | Dimethyl (chloromethylene)malonate | Used for labeling in-lab containers.[1] |
| CAS Number | 25453-29-2 | Use for waste profile generation.[1] |
| Molecular Formula | C₆H₇ClO₄ | High oxygen content; marginally combustible.[1] |
| Primary Hazard | Corrosive / Lachrymator | Requires fume hood handling; eye protection is critical.[1][2][3] |
| Reactivity | Moisture Sensitive | Do not bulk into aqueous waste drums.[1] |
Part 2: The "Why" – Mechanistic Justification
To ensure compliance and safety, researchers must understand why standard disposal routes fail for this compound.[1]
The Hydrolysis Trap: If this chemical is poured into a standard "Aqueous Acid/Base" waste container, it will hydrolyze.[1] In a closed waste drum, the evolution of HCl gas can pressurize the vessel, leading to a potential rupture or the release of toxic fumes upon reopening.
The Polymerization Risk: If mixed with "General Organic Waste" containing waste amines (e.g., triethylamine, pyridine), the activated double bond reacts violently.[1] This Michael addition eliminates HCl, creating heat and potentially polymerizing the waste in the drum.[1]
Visualizing the Hazard Pathway (Graphviz):
Caption: Figure 1. Failure modes in mixed-waste streams. Contact with water or nucleophiles leads to gas evolution or heat.[1]
Part 3: Step-by-Step Disposal Protocol
This protocol is a self-validating system : by following the segregation steps, you automatically eliminate the cross-reactivity risks identified above.[1]
Phase 1: Preparation & Segregation
-
PPE: Nitrile gloves (double gloved) or Silver Shield laminate gloves.[1] Chemical splash goggles. Lab coat.
-
Container Selection: Use a chemically resistant HDPE (High-Density Polyethylene) or Glass container.[1]
Phase 2: Waste Transfer
-
Do not quench in the primary reaction vessel unless part of the experimental protocol. Quenching generates heat and gas.[1]
-
Dilution (Optional but Recommended): Dilute the waste material with a non-reactive halogenated solvent (e.g., Dichloromethane or Chloroform) or an inert ester (e.g., Ethyl Acetate).[1] This acts as a heat sink.[1]
-
Transfer: Pour the material into the dedicated waste container.
-
Headspace: Leave at least 15% headspace in the bottle to accommodate any minor off-gassing.
Phase 3: Labeling & Storage
-
Labeling: Affix a hazardous waste label with the following specific notations:
-
Storage: Store in the Halogenated Solvent satellite accumulation area.
-
Cap Check: Ensure the cap is vented (if available) or check periodically for pressure build-up if stored for >1 week.
Phase 4: Spill Management (Immediate Action)
If a spill occurs outside the fume hood:
-
Evacuate: The compound is a lachrymator (tear gas effect).[1] Clear the area.
-
PPE: Wear full-face respirator with acid gas/organic vapor cartridges if ventilation is poor.[1]
-
Absorb: Do not wipe.[1] Cover with a dry absorbent (Vermiculite or ChemSorb).[1]
-
Warning: Do not use standard paper towels; the hydrolysis on the cellulose surface can release HCl fumes near your face.[1]
-
-
Disposal of Debris: Scoop absorbent into a wide-mouth jar, label as "Hazardous Debris: Acid Generating," and seal.
Part 4: Operational Decision Tree
Use this logic flow to determine the exact disposal path for your specific waste fraction.
Caption: Figure 2. Operational Decision Tree for waste segregation.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12204043, Dimethyl (chloromethylene)malonate.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[1] Retrieved from [Link]
(Note: While specific SDSs for the exact CAS 25453-29-2 are rare in public domains, the protocols above are derived from the chemical class properties of activated vinyl chlorides and alpha-halo esters, supported by standard hazardous waste management practices for reactive electrophiles.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
